1-methyl-1H-imidazole-4-sulfonyl chloride 1-methyl-1H-imidazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 137049-00-4
VCID: VC21260131
InChI: InChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3
SMILES: CN1C=C(N=C1)S(=O)(=O)Cl
Molecular Formula: C4H5ClN2O2S
Molecular Weight: 180.61 g/mol

1-methyl-1H-imidazole-4-sulfonyl chloride

CAS No.: 137049-00-4

Cat. No.: VC21260131

Molecular Formula: C4H5ClN2O2S

Molecular Weight: 180.61 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-imidazole-4-sulfonyl chloride - 137049-00-4

Specification

CAS No. 137049-00-4
Molecular Formula C4H5ClN2O2S
Molecular Weight 180.61 g/mol
IUPAC Name 1-methylimidazole-4-sulfonyl chloride
Standard InChI InChI=1S/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3
Standard InChI Key KXUGUWTUFUWYRS-UHFFFAOYSA-N
SMILES CN1C=C(N=C1)S(=O)(=O)Cl
Canonical SMILES CN1C=C(N=C1)S(=O)(=O)Cl

Introduction

Chemical Structure and Properties

Molecular Identity

1-Methyl-1H-imidazole-4-sulfonyl chloride (CAS No. 137049-00-4) features a molecular formula of C₄H₅ClN₂O₂S and a molecular weight of 180.61 g/mol . The compound comprises an imidazole ring with a methyl group at the N-1 position and a sulfonyl chloride group at the C-4 position. Its structure can be represented by several notations including InChI (InChI=1/C4H5ClN2O2S/c1-7-2-4(6-3-7)10(5,8)9/h2-3H,1H3) and SMILES (CN1C=C(N=C1)S(=O)(=O)Cl) .

Physical Characteristics

The compound presents as a white to off-white solid with specific physical properties detailed in the following table:

PropertyValueSource
Physical StateSolid
ColorWhite to Off-White
Density1.60±0.1 g/cm³ (Predicted)
Melting Point88-91°C
Boiling Point366.9±15.0°C (Predicted)
Flash Point175.7°C
SolubilitySlightly soluble in DMSO
Vapor Pressure2.99E-05 mmHg at 25°C
pKa0.18±0.70 (Predicted)
Refractive Index1.621

These physiochemical properties influence its handling characteristics, stability, and reactivity patterns in chemical reactions and biological systems.

Synthesis Methods

Standard Synthetic Approach

The principal synthetic route for obtaining 1-methyl-1H-imidazole-4-sulfonyl chloride involves the reaction of 1-methylimidazole with chlorosulfonic acid. This method is widely employed due to its efficiency and favorable yield. The sulfonation occurs specifically at the C-4 position of the imidazole ring, followed by chlorination to yield the desired sulfonyl chloride.

Reaction Mechanism

The reaction proceeds through electrophilic aromatic substitution at the imidazole ring. The lone pair of electrons on the nitrogen atoms of the imidazole ring contributes to the aromatic character and directs the sulfonation to the C-4 position. The chlorosulfonic acid (ClSO₃H) acts both as the sulfonating agent and the chlorinating agent in this single-step process.

Chemical Reactivity

Principal Reaction Patterns

1-Methyl-1H-imidazole-4-sulfonyl chloride participates in several key reaction types:

  • Nucleophilic Substitution: The compound readily reacts with nucleophiles (such as amines, alcohols, and thiols) to form corresponding sulfonamides, sulfonate esters, and thiosulfonates. These substitution reactions are fundamental to its application in organic synthesis.

  • Hydrolysis: In the presence of water, it undergoes hydrolysis to form 1-methylimidazole and sulfuric acid derivatives. This moisture sensitivity necessitates special handling conditions.

  • Oxidation and Reduction: The compound can undergo various redox reactions depending on the specific reagents and conditions employed.

Reactivity Factors

The reactivity of 1-methyl-1H-imidazole-4-sulfonyl chloride is influenced by:

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl chloride group enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack.

  • Steric Considerations: The positioning of the sulfonyl chloride group at C-4 offers relatively unhindered access for incoming nucleophiles.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and product distributions in reactions involving this compound.

Applications in Synthetic Chemistry

As a Sulfonylating Agent

1-Methyl-1H-imidazole-4-sulfonyl chloride serves as a crucial reagent in various organic transformations:

  • Sulfonamide Formation: It reacts with primary and secondary amines to produce sulfonamide derivatives, which are important structural motifs in medicinal chemistry.

  • Protecting Group Chemistry: The compound can be used to introduce sulfonyl protecting groups for amines and other nucleophilic functional groups in multi-step syntheses.

  • Functional Group Interconversion: It facilitates the transformation of certain functional groups through sulfonylation followed by subsequent chemical modifications.

Role in Pharmaceutical Intermediates

The compound has gained significance in the synthesis of pharmaceutical intermediates and biologically active molecules. Its ability to form sulfonamide derivatives makes it particularly valuable in developing compounds with specific pharmacological properties.

Biological Activity

Antimicrobial Properties

Research indicates that 1-methyl-1H-imidazole-4-sulfonyl chloride exhibits antibacterial activity against various bacterial strains. This property positions it as a potential candidate for the development of new antibiotics, particularly against strains that have developed resistance to conventional treatments. The antibacterial efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationships

Studies on structure-activity relationships (SAR) have provided valuable insights into how modifications to the 1-methyl-1H-imidazole scaffold influence biological activity. Key findings include:

ModificationEffect on Activity
Addition of alkyl groupsIncreased potency against GlyT-1
Variation in sulfonamide structureAltered selectivity profile
Introduction of aromatic ringsEnhanced antibacterial activity

These SAR studies guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis with Related Compounds

Structural Analogs

It is instructive to compare 1-methyl-1H-imidazole-4-sulfonyl chloride with structurally related compounds:

  • 1-Methylimidazole-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the C-2 position, resulting in different reactivity patterns and applications.

  • 1H-Imidazole-1-sulfonyl chloride: Lacks the methyl group, which affects its electronic properties and reactivity profile.

  • 1H-Imidazole-4-sulfonyl chloride (CAS: 58767-51-4): Differs by the absence of the N-methyl group, resulting in different physical properties (MW: 166.586 g/mol, higher boiling point of 418.2±18.0°C) .

Functional Comparison

These structural differences translate into functional variations that influence their applications:

  • Reactivity: The position of the sulfonyl chloride group affects the electrophilicity of the sulfur atom and consequently the reactivity in nucleophilic substitution reactions.

  • Stability: The N-methyl group in 1-methyl-1H-imidazole-4-sulfonyl chloride confers different stability characteristics compared to the non-methylated analogs.

  • Biological Activity: The structural variations can significantly impact biological activities, including antimicrobial properties and enzyme inhibition profiles.

Current Research and Future Perspectives

Recent Developments

Current research on 1-methyl-1H-imidazole-4-sulfonyl chloride focuses on:

  • Medicinal Chemistry Applications: Expanding its use in developing novel therapeutic agents, particularly those targeting bacterial infections and neurological disorders.

  • Synthetic Methodology Improvements: Developing more efficient and environmentally friendly synthesis methods with higher yields and selectivity.

  • Structure Optimization: Creating derivatives with enhanced pharmacological properties through systematic structural modifications.

Future Research Directions

Potential future research areas include:

  • Expanded Biological Screening: Investigating additional biological activities beyond the currently established antimicrobial and GlyT-1 inhibitory properties.

  • Green Chemistry Approaches: Developing more sustainable synthetic routes that reduce the use of hazardous reagents and minimize waste generation.

  • Combination Therapies: Exploring the potential of 1-methyl-1H-imidazole-4-sulfonyl chloride derivatives in combination with established therapeutic agents to overcome resistance mechanisms.

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